molecular formula C16H26N2O3 B2616199 (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 107155-56-6

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B2616199
CAS No.: 107155-56-6
M. Wt: 294.395
InChI Key: UQCUWZDCPKMUHA-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a morpholin-4-yl-propylamine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylamine moiety can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: The major product is the corresponding primary amine.

    Substitution: Products vary depending on the substituent introduced to the benzyl ring.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzylamine: Shares the benzylamine core but lacks the morpholin-4-yl-propyl moiety.

    3,4-Dimethoxybenzyl chloride: Precursor in the synthesis of the target compound.

    Morpholine: Contains the morpholine ring but lacks the benzylamine structure.

Uniqueness

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the combination of the benzylamine and morpholine moieties, which may confer distinct chemical and biological properties compared to its individual components .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-19-15-5-4-14(12-16(15)20-2)13-17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCUWZDCPKMUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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